Lipophilicity Advantage Over the Des-methyl Analog Enhances Predicted Membrane Permeability
The 6-methyl group increases the calculated octanol-water partition coefficient (LogP) from approximately 1.5 (estimated for the des-methyl analog [3,4'-bipyridin]-2'-amine) to 2.03 for the target compound [1]. This ~0.5 log unit shift translates to roughly a three‑fold increase in partition coefficient, which is expected to improve passive membrane permeability and blood–brain barrier penetration in central nervous system programs, while still maintaining TPSA below the recommended 60 Ų threshold for oral absorption .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.03 (calculated) |
| Comparator Or Baseline | Des-methyl analog [3,4'-Bipyridin]-2'-amine: LogP ≈ 1.5 (estimated by methyl-group contribution subtraction) |
| Quantified Difference | ΔLogP ≈ +0.5 (≈3× increase in partition coefficient) |
| Conditions | Calculated via fragment-based method; vendor data vs. structural inference |
Why This Matters
A higher LogP with retained TPSA indicates superior passive permeability, directly influencing compound selection for oral or CNS-targeted lead optimization campaigns.
- [1] PubChem CID 16741484 (4-pyridin-3-ylpyridin-2-amine): computed LogP values; methyl-group contribution estimated from standard fragment constants. View Source
